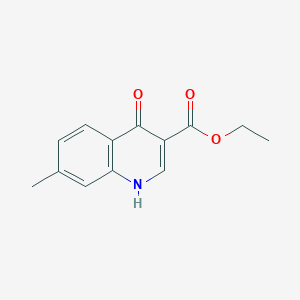
3-(azidomethyl)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(azidomethyl)oxane: is a chemical compound with the molecular formula C6H11N3O. It is characterized by the presence of an azide group (-N3) attached to a methylene group (-CH2-) which is further connected to an oxane ring. This compound is of significant interest in various scientific fields due to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Bromination and Cyclization: One common method involves the bromination of pentaerythritol and metriol using a mixture of hydrobromic acid, acetic acid, and sulfuric acid.
Epoxide Ring Opening: Another method involves the opening of an epoxide ring followed by azidation.
Industrial Production Methods: Industrial production of 3-(azidomethyl)oxane typically involves large-scale bromination and cyclization processes, utilizing phase-transfer catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 3-(azidomethyl)oxane can undergo nucleophilic substitution reactions where the azide group is replaced by other nucleophiles.
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide and various alkyl halides.
Cycloaddition: Copper(I) catalysts are often used in Huisgen cycloaddition reactions.
Reduction: Lithium aluminum hydride or other strong reducing agents are used for azide reduction.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Heterocycles: 3-(azidomethyl)oxane is used in the synthesis of various heterocyclic compounds, including triazoles and other nitrogen-containing rings.
Polymer Chemistry: It is used in the synthesis of energetic polymers and copolymers, such as poly(3-azidomethyl-3-methyloxetane) and poly(3,3-bis(azidomethyl)oxetane).
Biology and Medicine:
Bioconjugation: The azide group allows for bioorthogonal reactions, making it useful in labeling and tracking biomolecules.
Drug Development: Its derivatives are explored for potential therapeutic applications due to their ability to form stable triazole rings.
Industry:
Wirkmechanismus
The primary mechanism of action of 3-(azidomethyl)oxane involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which are important in various chemical and biological processes. The formation of triazoles is facilitated by copper(I) catalysts in the Huisgen cycloaddition reaction . Additionally, the azide group can be reduced to an amine, which can further participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
3,3-bis(azidomethyl)oxetane: Similar in structure but with two azidomethyl groups, used in energetic polymers.
3-azidomethyl-3-methyloxetane: Contains an additional methyl group, used in similar applications as 3-(azidomethyl)oxane.
Uniqueness:
Reactivity: The presence of the azide group in this compound makes it highly reactive and versatile in various chemical reactions.
Applications: Its unique structure allows for diverse applications in polymer chemistry, material science, and bioconjugation, making it a valuable compound in both research and industry.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 3-(azidomethyl)oxane can be achieved through a three-step process involving the protection of a hydroxyl group, nucleophilic substitution, and deprotection.", "Starting Materials": [ "3-hydroxymethyl oxane", "sodium azide", "methyl iodide", "potassium carbonate", "tetrahydrofuran", "methanol" ], "Reaction": [ "Step 1: Protection of the hydroxyl group by reacting 3-hydroxymethyl oxane with methyl iodide in the presence of potassium carbonate and tetrahydrofuran to form 3-methoxymethyl oxane.", "Step 2: Nucleophilic substitution of the methoxy group with sodium azide in methanol to form 3-(azidomethyl)oxane.", "Step 3: Deprotection of the azide group by reacting 3-(azidomethyl)oxane with hydrogen gas in the presence of palladium on carbon catalyst to form the final product, 3-(azidomethyl)oxane." ] } | |
CAS-Nummer |
2152201-70-0 |
Molekularformel |
C6H11N3O |
Molekulargewicht |
141.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



